3-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1H-isothiochromen-1-one
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Overview
Description
3-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}-1H-ISOTHIOCHROMEN-1-ONE is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and an isothiochromenone group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}-1H-ISOTHIOCHROMEN-1-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents like ethanol or xylene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
3-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}-1H-ISOTHIOCHROMEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized isoquinoline derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
3-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}-1H-ISOTHIOCHROMEN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its effects on biological systems could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}-1H-ISOTHIOCHROMEN-1-ONE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroquinolin-2(1h)-one: Shares the dihydroisoquinoline moiety but lacks the isothiochromenone group.
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone: Similar in structure but with different functional groups.
3H-2-Benzopyran-3-one, 1,4-dihydro-: Contains a benzopyran structure, which is somewhat related to the isothiochromenone group.
Uniqueness
The uniqueness of 3-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}-1H-ISOTHIOCHROMEN-1-ONE lies in its combination of the dihydroisoquinoline and isothiochromenone moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C21H19NO4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)isothiochromen-1-one |
InChI |
InChI=1S/C21H19NO4S/c1-25-17-9-13-7-8-22(12-15(13)10-18(17)26-2)20(23)19-11-14-5-3-4-6-16(14)21(24)27-19/h3-6,9-11H,7-8,12H2,1-2H3 |
InChI Key |
YJLPZNQIJNWAAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC4=CC=CC=C4C(=O)S3)OC |
Origin of Product |
United States |
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